Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14957157
InChI: InChI=1S/C16H16N2O4S/c1-10(19)17-15(14(20)13-8-5-9-23-13)18-12-7-4-3-6-11(12)16(21)22-2/h3-9,15,18H,1-2H3,(H,17,19)
SMILES:
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.4 g/mol

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate

CAS No.:

Cat. No.: VC14957157

Molecular Formula: C16H16N2O4S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate -

Specification

Molecular Formula C16H16N2O4S
Molecular Weight 332.4 g/mol
IUPAC Name methyl 2-[(1-acetamido-2-oxo-2-thiophen-2-ylethyl)amino]benzoate
Standard InChI InChI=1S/C16H16N2O4S/c1-10(19)17-15(14(20)13-8-5-9-23-13)18-12-7-4-3-6-11(12)16(21)22-2/h3-9,15,18H,1-2H3,(H,17,19)
Standard InChI Key RJHXMZXMRGWURB-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(C(=O)C1=CC=CS1)NC2=CC=CC=C2C(=O)OC

Introduction

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound belongs to the class of benzoate esters and amines, featuring a unique combination of functional groups that may contribute to its biological activity. The systematic name reflects its structural complexity, indicating the presence of both an acetylamino and a thienyl moiety.

Synthesis and Chemical Reactions

The synthesis of Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate typically involves several steps, often starting with the functionalization of benzoic acid derivatives. The process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress and confirm the structure of intermediates and final products.

Chemical Reactions

This compound can undergo various chemical reactions typical for amines and esters. These reactions are typically carried out under controlled conditions to prevent side reactions, with purification steps following each reaction to isolate the desired products.

Potential Applications

Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate has potential applications in pharmaceuticals due to its structural motifs that resemble known bioactive molecules. The exact mechanisms of action would require experimental studies using biochemical assays to elucidate how it interacts with specific biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Other compounds featuring thienyl moieties, such as Ethyl-1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate, also exhibit interesting pharmacological properties. This compound is available with a purity of ≥95% and is classified as an irritant . Another compound, 4-[2-(cyclohexylamino)-2-oxo-1-[(1-oxo-2-thiophen-2-ylethyl)-(phenylmethyl)amino]ethyl]benzoic acid methyl ester, is a benzoate ester with a molecular weight of 504.6 g/mol, indicating a larger and more complex structure compared to Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoate .

Data Table

CompoundMolecular Weight (g/mol)Chemical ClassPotential Applications
Methyl 2-{[1-(acetylamino)-2-oxo-2-(2-thienyl)ethyl]amino}benzoateApproximately 318.39Benzoate esters and aminesPharmaceuticals
Ethyl-1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylateNot specifiedPiperidine derivativesPotential pharmacological applications
4-[2-(cyclohexylamino)-2-oxo-1-[(1-oxo-2-thiophen-2-ylethyl)-(phenylmethyl)amino]ethyl]benzoic acid methyl ester504.6Benzoate estersPharmaceuticals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator